molecular formula C13H25NO4 B12957936 (3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid

(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid

Cat. No.: B12957936
M. Wt: 259.34 g/mol
InChI Key: CKCDKXZHKCQKOE-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid is a chiral amino acid derivative. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for peptides and proteins.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Another Boc-protected amino acid with multiple Boc groups.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A Boc-protected amino acid derivative used in organic synthesis.

Uniqueness

(3R)-2-(tert-Butoxycarbonyl)-5-methyl-3-(methylamino)hexanoic acid is unique due to its specific chiral center and the presence of both a Boc-protected amine and a methylamino group. This combination of functional groups makes it particularly useful in asymmetric synthesis and as a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

(3R)-5-methyl-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-8(2)7-9(14-6)10(11(15)16)12(17)18-13(3,4)5/h8-10,14H,7H2,1-6H3,(H,15,16)/t9-,10?/m1/s1

InChI Key

CKCDKXZHKCQKOE-YHMJZVADSA-N

Isomeric SMILES

CC(C)C[C@H](C(C(=O)O)C(=O)OC(C)(C)C)NC

Canonical SMILES

CC(C)CC(C(C(=O)O)C(=O)OC(C)(C)C)NC

Origin of Product

United States

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